2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is a chemical compound characterized by its unique structure and potential applications in scientific research. It is classified as an amide due to the presence of the amide functional group (-C(=O)N-), which is integral to its chemical properties and reactivity. This compound may serve as a building block in organic synthesis and has implications in medicinal chemistry.
The compound can be synthesized through various methods, utilizing readily available starting materials. Its synthesis often involves multi-step reactions that introduce specific functional groups necessary for its biological activity.
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide falls under the category of organic compounds, specifically amides. It is also associated with benzofuran derivatives, which are known for their diverse biological activities.
The synthesis of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular formula of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is with a molecular weight of approximately 261.36 g/mol. The structural representation includes:
The InChI key for this compound is KHQLSUOAUCYAAW-PYMCNQPYSA-N
, which provides a standardized way to represent its structure in databases. The compound's isomeric SMILES notation is CC(C(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2)N
, indicating the arrangement of atoms in the molecule.
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it may alter their activity, leading to various biological effects. The exact pathways depend on the specific application and target molecule involved.
The compound exhibits typical properties associated with amides:
Key chemical properties include:
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide has several applications in scientific research:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3